molecular formula C9H12N2O2S B1382600 Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate CAS No. 1341039-02-8

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate

Cat. No. B1382600
M. Wt: 212.27 g/mol
InChI Key: MSYFUODQZMUXGO-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate is a chemical compound . It is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Physical And Chemical Properties Analysis

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 248.73 . For more detailed physical and chemical properties, you may want to refer to scientific databases or literature.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, it acts as a precursor in transformations leading to the creation of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Pharmaceutical Chemistry

  • This compound is involved in the preparation of derivatives with potential therapeutic applications. For example, synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, which are further used in pharmaceutical research (Mohamed, 2021).

Catalysis

  • In catalysis, this compound is used in phosphine-catalyzed annulations for synthesizing functionally diverse tetrahydropyridines (Zhu et al., 2003).

Heterocyclic Chemistry

  • The compound plays a critical role in the synthesis of novel heterocyclic systems, serving as a versatile intermediate in the preparation of various pyridine, pyrimidine, and triazolo derivatives (Dotsenko et al., 2023).

Organic Synthesis

  • It's also used in organic synthesis for preparing compounds with potential antioxidant activity. This includes synthesizing derivatives like 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine (Zaki et al., 2017).

Structural Analysis

  • The compound aids in structural characterization studies, particularly in X-ray analysis of analgesic isothiazolopyridines of Mannich base type (Karczmarzyk & Malinka, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYFUODQZMUXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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